molecular formula C27H40O3Si B8126025 10-(tert-Butyldiphenylsilanyloxy)-2-methyldecanoic acid

10-(tert-Butyldiphenylsilanyloxy)-2-methyldecanoic acid

Cat. No.: B8126025
M. Wt: 440.7 g/mol
InChI Key: YCIPZVLNCRHXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(tert-Butyldiphenylsilanyloxy)-2-methyldecanoic acid is a synthetic organic compound characterized by the presence of a tert-butyldiphenylsilyl (TBDPS) protecting group. This compound is notable for its use in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDPS group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(tert-Butyldiphenylsilanyloxy)-2-methyldecanoic acid typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out under mild conditions, often at room temperature, to ensure the selective protection of the hydroxyl group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

10-(tert-Butyldiphenylsilanyloxy)-2-methyldecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: TBAF is commonly used to remove the TBDPS group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .

Mechanism of Action

The mechanism of action of 10-(tert-Butyldiphenylsilanyloxy)-2-methyldecanoic acid primarily involves the protection of hydroxyl groups. The TBDPS group provides steric hindrance, which protects the hydroxyl group from unwanted reactions. The stability of the TBDPS group under acidic and basic conditions allows for selective reactions at other sites in the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(tert-Butyldiphenylsilanyloxy)-2-methyldecanoic acid is unique due to the increased steric bulk and stability provided by the TBDPS group. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are required .

Properties

IUPAC Name

10-[tert-butyl(diphenyl)silyl]oxy-2-methyldecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O3Si/c1-23(26(28)29)17-11-7-5-6-8-16-22-30-31(27(2,3)4,24-18-12-9-13-19-24)25-20-14-10-15-21-25/h9-10,12-15,18-21,23H,5-8,11,16-17,22H2,1-4H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIPZVLNCRHXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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